N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
Description
N1-(2-Cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (-NH-C(O)-C(O)-NH-) backbone with two distinct aromatic substituents. The N1 position is substituted with a 2-cyanophenyl group, while the N2 position features a 4-(furan-3-yl)benzyl moiety. Oxalamides are a versatile class of compounds with demonstrated applications in medicinal chemistry (e.g., enzyme inhibition) and flavoring industries (e.g., umami agonists) . The structural uniqueness of this compound lies in its combination of a cyano group (electron-withdrawing) and a furan ring (electron-rich heterocycle), which may influence its physicochemical properties, metabolic stability, and biological activity compared to other oxalamides.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c21-11-16-3-1-2-4-18(16)23-20(25)19(24)22-12-14-5-7-15(8-6-14)17-9-10-26-13-17/h1-10,13H,12H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUZRWCDAIVXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation of 2-cyanophenylamine with 4-(furan-3-yl)benzyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 2-cyanophenyl group in the target compound may enhance metabolic stability compared to methoxy or hydroxy substituents (e.g., compound 118, which dimerizes at 23% ). Heterocyclic Moieties: The furan-3-yl group in the target compound introduces a planar, electron-rich heterocycle, contrasting with pyridyl (S336) or phenyl (compound 18) substituents. Furan rings are susceptible to CYP450-mediated oxidation, which could affect metabolic clearance .
Synthesis and Yield :
- The target compound’s synthesis would likely follow general oxalamide coupling protocols (e.g., carbodiimide-mediated amide bond formation), as seen in compounds 16–18 (yields: 23–52%) . Bulky substituents (e.g., adamantyl in compound 10) often reduce yields due to steric hindrance , but the target’s linear benzyl-furan group may improve synthetic accessibility.
Safety and Toxicology: Structurally related flavoring oxalamides (e.g., S336) exhibit high NOEL values (100 mg/kg bw/day) due to efficient hydrolysis and glucuronidation pathways . The target compound’s cyano group may introduce novel metabolic products, necessitating specific toxicity studies.
Physicochemical Properties
- Lipophilicity: The 2-cyanophenyl group (logP ~1.5) and furan-benzyl moiety (logP ~2.0) predict moderate lipophilicity (clogP ~3.5), comparable to S336 (clogP ~3.2) but lower than adamantyl derivatives (clogP >5.0) .
- Solubility : Polar substituents (e.g., hydroxy in compound 118) enhance aqueous solubility, whereas the target’s aromatic groups may limit solubility, requiring formulation optimization.
Biological Activity
N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a furan moiety and a cyanophenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with DNA and inhibit various enzymes involved in DNA replication and repair. The following mechanisms have been proposed based on studies of similar compounds:
- DNA Binding : The compound is believed to bind within the minor groove of AT-rich DNA regions, potentially disrupting normal DNA functions.
- Inhibition of DNA-dependent Enzymes : By interfering with the activity of enzymes that rely on DNA, such as polymerases and ligases, the compound may exert antitumor effects.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound using various cancer cell lines. The following table summarizes findings from key studies:
| Cell Line | IC50 Value (µM) | Assay Type | Notes |
|---|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Assay | Significant cytotoxicity observed |
| HCC827 | 6.48 ± 0.11 | 2D Assay | Effective against lung cancer |
| NCI-H358 | 20.46 ± 8.63 | 3D Assay | Lower efficacy compared to 2D assays |
| MRC-5 | Not specified | Normal Cell | Similar activity as cancer lines at high doses |
These results indicate that while the compound shows promising antitumor activity in vitro, it also affects normal cells, suggesting a need for further optimization to enhance selectivity.
Antimicrobial Activity
In addition to its antitumor properties, this compound has been tested for antimicrobial effects. Compounds with similar structural features have demonstrated varying degrees of antimicrobial activity against bacteria and fungi. Notably:
- Broad Spectrum Activity : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism : The exact mechanism remains under investigation, but it is hypothesized that similar DNA-binding properties contribute to antimicrobial efficacy.
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of oxalamide derivatives, including this compound:
- Synthesis and Characterization : Research has demonstrated methods for synthesizing this compound efficiently while maintaining high yields.
- In Vivo Studies : Preliminary in vivo studies in animal models have shown potential for therapeutic applications, although detailed results are still pending publication.
- Comparative Studies : Comparative analysis with established chemotherapeutic agents indicates that while this compound exhibits lower toxicity than some traditional drugs, it still requires further development to minimize side effects on healthy tissues.
Q & A
Q. Optimization strategies :
- Temperature control (e.g., low temperatures prevent decomposition of reactive intermediates) .
- Solvent selection (polar aprotic solvents like DMF improve solubility of aromatic intermediates) .
- Catalysts : Use of triethylamine to neutralize HCl byproducts .
How can the structural integrity of this compound be confirmed?
Basic
Key analytical techniques include:
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical: 380.4 g/mol) .
- Infrared (IR) spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .
What strategies resolve contradictions in reported biological activity data for this compound?
Advanced
Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) can be addressed via:
Reproducibility assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay protocols .
Structural validation : Ensure batch-to-batch purity (>95% via HPLC) to rule out impurities affecting results .
Meta-analysis : Compare data from PubChem and independent studies to identify outliers .
How does the furan-3-yl moiety influence the compound’s mechanism of action?
Advanced
The furan ring enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Computational docking studies suggest:
- Hydrophobic interactions between the furan oxygen and conserved lysine residues (e.g., in CYP450 enzymes) .
- Electron-rich regions may facilitate redox-mediated bioactivity, as seen in analogs with thiophene substituents .
How can structure-activity relationship (SAR) studies be designed for this compound?
Advanced
Methodology :
Synthesize analogs with modified substituents (e.g., halogenated benzyl groups, methylfurans) .
Assay bioactivity : Test against targets like stearoyl-CoA desaturase (SCD1) or cancer cell lines .
Statistical analysis : Use QSAR models to correlate substituent electronegativity with potency.
Q. Example SAR Table :
| Substituent Modifications | Observed Bioactivity Change | Reference |
|---|---|---|
| 4-Fluorobenzyl → 4-Chlorobenzyl | Increased SCD1 inhibition (~30%) | |
| Furan-3-yl → Thiophene-3-yl | Reduced cytotoxicity in HepG2 |
What computational methods predict the compound’s metabolic stability?
Q. Advanced
- In silico tools :
- Experimental validation : LC-MS/MS to detect metabolites in hepatocyte incubations .
How can reaction yields be improved during scale-up synthesis?
Q. Advanced
- Flow chemistry : Continuous reactors minimize side reactions (yield increase from 45% → 72%) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours conventional) .
- DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) via response surface methodology .
What in vitro models are suitable for evaluating its therapeutic potential?
Q. Basic
- Cancer research : MTT assays in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Neuroinflammation : Microglial BV2 cells treated with LPS to assess anti-inflammatory effects .
- Enzyme inhibition : Fluorescence-based assays for SCD1 or COX-2 activity .
How is the compound’s solubility profile determined, and what formulations address limitations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
